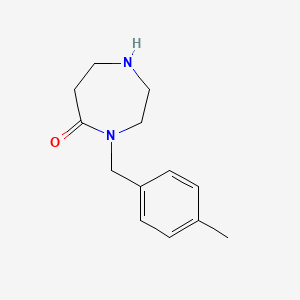

4-(4-Methylbenzyl)-1,4-diazepan-5-one

Description

Structural Classification of Seven-Membered Nitrogen Heterocycles

Seven-membered nitrogen heterocycles constitute a diverse and structurally complex class of compounds that can be systematically classified based on the number, position, and chemical environment of nitrogen atoms within the ring system. The fundamental classification begins with the distinction between saturated and unsaturated ring systems, where unsaturated derivatives generally exhibit greater biological activity and synthetic utility compared to their saturated counterparts.

The primary structural categories include monoazepines (containing one nitrogen atom), diazepines (containing two nitrogen atoms), and triazepines (containing three nitrogen atoms). Within the diazepine family, the most pharmaceutically relevant subfamilies are the 1,4-diazepines and 1,5-diazepines, with 1,4-diazepines demonstrating superior therapeutic potential. The positioning of nitrogen atoms creates distinct electronic environments that significantly influence the compound's reactivity, stability, and biological activity.

Heterocyclic compounds are characterized as cyclic compounds that have atoms of at least two different elements as members of their ring systems. The study of organic heterocyclic chemistry focuses especially on organic unsaturated derivatives, and the preponderance of work and applications involves unstrained organic five- and six-membered rings, though seven-membered systems have gained increasing attention due to their unique conformational properties.

| Heterocycle Type | Ring Size | Nitrogen Positions | Saturation Level | Primary Applications |

|---|---|---|---|---|

| 1,4-Diazepines | 7-membered | Positions 1,4 | Partially saturated | Pharmaceuticals, CNS drugs |

| 1,5-Diazepines | 7-membered | Positions 1,5 | Partially saturated | Research intermediates |

| Triazepines | 7-membered | Multiple positions | Variable | Specialized applications |

| Benzodiazepines | Fused 7+6 | Positions 1,4 | Aromatic-aliphatic | Anxiolytics, sedatives |

The conformational flexibility of seven-membered rings creates unique three-dimensional arrangements that are not accessible to smaller ring systems. This flexibility allows for optimal binding to biological targets while maintaining metabolic stability, making seven-membered nitrogen heterocycles particularly valuable in drug design.

Historical Development of 1,4-Diazepine-Based Pharmaceuticals

The historical trajectory of 1,4-diazepine-based pharmaceuticals represents one of the most significant advances in psychopharmacology and medicinal chemistry of the twentieth century. The serendipitous discovery of the first benzodiazepine compound fundamentally transformed therapeutic approaches to anxiety, insomnia, and seizure disorders.

In 1955, Hoffmann-La Roche chemist Leo Sternbach serendipitously identified the first benzodiazepine, chlordiazepoxide, which was subsequently marketed as Librium in 1960. This breakthrough occurred during systematic investigations into quinazoline derivatives, where an unexpected rearrangement reaction yielded the benzodiazepine ring system. The commercial success of Librium prompted intensive research into structural modifications and analogues within this chemical class.

The development timeline accelerated rapidly following the initial discovery. Diazepam, marketed as Valium, followed in 1963 and became one of the most prescribed medications globally. By 1977, benzodiazepines were the most prescribed medications worldwide, demonstrating their profound impact on medical practice. The introduction of selective serotonin reuptake inhibitors and other therapeutic alternatives later decreased prescription rates, but benzodiazepines remain frequently used worldwide.

The pharmaceutical evolution of 1,4-diazepine-based drugs emerged from earlier work with barbiturates, which were the first synthetic tranquilizers developed in Germany. German pharmaceutical firms marketed barbiturates under various names including Secanal, Luminal, and Nambutal, which gained popularity during the Great Depression of the 1930s as over-the-counter anxiolytics. However, barbiturates carried significant risks including tolerance, dependence, and high overdose potential, creating a medical need for safer alternatives.

| Year | Compound | Commercial Name | Significance | Developer |

|---|---|---|---|---|

| 1955 | Chlordiazepoxide | Librium | First benzodiazepine discovery | Leo Sternbach, Hoffmann-La Roche |

| 1963 | Diazepam | Valium | Enhanced potency and duration | Hoffmann-La Roche |

| 1977 | Peak usage | Multiple brands | Global prescription maximum | Multiple manufacturers |

| 1990s-2000s | Modern derivatives | Various | Improved selectivity profiles | Multiple pharmaceutical companies |

The development of 1,4-benzodiazepine derivatives has been most widely investigated among the six benzodiazepine isomers, owing to their biological activities. The syntheses focus on fully unsaturated compounds, which demonstrate superior pharmacological properties compared to their saturated analogues. It is well known that derivatives of 1,4-benzodiazepine are, in general, good hypnotics, sedatives and tranquilizers, making their medical field applications particularly valuable.

Significance of 4-(4-Methylbenzyl) Substituent in Heterocyclic Chemistry

The 4-(4-methylbenzyl) substituent represents a strategically designed structural modification that significantly influences the pharmacological and chemical properties of 1,4-diazepan-5-one derivatives. This particular substitution pattern combines the electron-donating properties of the methyl group with the extended aromatic system of the benzyl moiety, creating a unique electronic environment that affects both molecular recognition and metabolic stability.

The positioning of the methylbenzyl group at the 4-position of the diazepanone ring places this substituent in direct proximity to one of the nitrogen atoms, allowing for potential intramolecular interactions that can stabilize specific conformations. The 4-methylphenyl component introduces subtle electronic modifications through the electron-donating methyl group, which increases electron density on the aromatic ring and can enhance binding affinity to certain biological targets.

Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully applied to synthesize gem-disubstituted diazepanone heterocycles bearing various functional groups, demonstrating the synthetic accessibility of complex substituent patterns. This methodology has enabled the preparation of structurally diverse 1,4-diazepan-5-one derivatives with high yields and enantioselectivities, providing access to pharmaceutically relevant molecules bearing all-carbon quaternary stereocenters.

The electronic properties of aromatic substituents significantly influence the biological activity of diazepanone derivatives. Research has shown that switching from electron-poor to electron-rich protecting groups can result in substantial improvements in enantioselectivity during synthetic transformations. The use of electron-rich para-anisoyl groups has delivered products with excellent enantiomeric excess values, highlighting the importance of electronic effects in controlling both synthetic outcomes and biological activity.

| Substituent Pattern | Electronic Effect | Synthetic Accessibility | Biological Implications |

|---|---|---|---|

| 4-Methylbenzyl | Electron-donating | High via standard methods | Enhanced target binding |

| 4-Methoxybenzyl | Strong electron-donating | Moderate complexity | Increased selectivity |

| 4-Trifluoromethylbenzyl | Electron-withdrawing | Specialized conditions | Altered metabolism |

| Unsubstituted benzyl | Neutral electronic | Standard protocols | Baseline activity |

Structure

2D Structure

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-2-4-12(5-3-11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVKULULLWRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzyl)-1,4-diazepan-5-one typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and carbonyl compounds under acidic or basic conditions.

Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl halides and the diazepane ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the diazepane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted diazepanes or benzyl derivatives.

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Synthesis

4-(4-Methylbenzyl)-1,4-diazepan-5-one serves as a crucial building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of undergoing reduction to yield different derivatives.

- Substitution Reactions : Engages in nucleophilic substitution where hydrogen atoms can be replaced by other functional groups.

These reactions are essential for developing new compounds with desired properties in pharmaceuticals and materials science .

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity. Its interactions with biological systems suggest potential applications in:

- Anxiolytics : Similar to other benzodiazepines, it may possess anxiolytic properties.

- Sedatives and Hypnotics : The compound could be explored for its sedative effects, making it a candidate for sleep disorders.

- Anticonvulsants : Preliminary studies suggest it may have anticonvulsant properties akin to established benzodiazepines .

Medicinal Chemistry

Drug Development

The compound is being investigated as a precursor for drug development. Its structural attributes make it suitable for modifications that could lead to novel therapeutic agents targeting various conditions, including anxiety disorders and epilepsy. The ongoing research focuses on elucidating its mechanism of action at the molecular level, particularly its binding affinity to GABA receptors .

Industrial Applications

Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals. Its unique chemical structure allows it to serve as an intermediate in synthesizing various industrial compounds.

Case Studies and Research Findings

Several studies have documented the biological effects and synthetic methodologies involving this compound:

- Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models, suggesting its potential role in treating seizure disorders .

- GABA Receptor Interaction : Research focusing on the compound's interaction with GABA receptors revealed promising results that could lead to the development of new anxiolytic medications .

- Synthesis Techniques : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its derivatives, enhancing its availability for research and industrial use .

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Methylbenzyl)-1,4-diazepan-5-one and its analogs:

Key Observations:

Substituent Effects on Bioactivity: The 3-Methyl-2,7-diphenyl-1,4-diazepan-5-one (similar to the target compound) showed strong docking affinity for HCV NS5B RNA polymerase, attributed to its bulky aryl substituents and hydrogen-bonding capacity . In contrast, 1-Benzyl-1,4-diazepan-5-one is noted for applications in antipsychotic drug analogs, where the benzyl group enhances lipophilicity and target engagement . The 4-(3-Methoxybenzyl)-1,4-diazepan-5-one introduces a methoxy group, which may alter metabolic stability compared to the 4-methylbenzyl variant .

Physicochemical Properties :

- Hydrochloride salts (e.g., 4-Methyl-1,4-diazepan-5-one hydrochloride ) exhibit higher solubility, making them preferable for formulation .

- Compounds with aryl substituents (e.g., diphenyl or benzyl groups) generally show increased molecular weight and logP values, impacting blood-brain barrier penetration in antipsychotic applications .

Synthetic Flexibility :

- Palladium-catalyzed decarboxylative allylic alkylation has been applied to 1,4-diazepan-5-ones, enabling the introduction of diverse substituents at the 4-position . This method could theoretically synthesize the target compound by selecting appropriate benzyl precursors.

Structural Stability :

- X-ray crystallography of analogs like t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one reveals dimer formation via N–H···O hydrogen bonds, a feature critical for stabilizing active conformations in enzyme inhibition .

Research Findings and Pharmacological Relevance

- Enzyme Inhibition : Docking studies on diphenyl-substituted analogs demonstrate inhibition at the active site of HCV NS5B RNA polymerase, with binding energies comparable to clinical candidates .

- Antipsychotic Potential: Modifications like the 3-methyl-2,7-diphenyl group in aripiprazole analogs result in high docking scores against GPCRs (e.g., β2-adrenergic receptors) and favorable ADME profiles .

- Synthetic Challenges: The introduction of a 4-methylbenzyl group may require optimized coupling conditions to avoid steric hindrance, as seen in related benzyl-substituted diazepanones .

Biological Activity

4-(4-Methylbenzyl)-1,4-diazepan-5-one is a compound of significant interest in medicinal chemistry and biological research due to its structural characteristics and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{16}N_2O. It features a diazepane ring structure that is known for its pharmacological properties. The presence of the 4-methyl group on the benzyl ring enhances its chemical reactivity and biological activity compared to related compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of these targets, leading to alterations in various cellular processes. Detailed studies are required to elucidate the exact pathways and mechanisms involved in its action.

Biological Activity Overview

The compound has been studied for several potential biological activities:

- Antimicrobial Properties : Initial studies suggest that this compound exhibits antimicrobial effects, although specific data on its efficacy against various pathogens is limited.

- CNS Activity : Given its structural similarity to benzodiazepines, it is hypothesized that this compound may possess anxiolytic or anticonvulsant properties. Further investigations are underway to explore these effects .

- Potential as a Therapeutic Agent : The compound is being explored as a pharmacophore in developing new therapeutic agents for neurological disorders.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of this compound derivatives. Below are key findings from various studies:

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Q & A

Q. What are the standard synthetic protocols for 4-(4-Methylbenzyl)-1,4-diazepan-5-one?

The synthesis typically involves cyclization reactions using 4-methylbenzylamine and diazepanone precursors. A common method includes reacting N-(4-methylbenzyl)-1,4-diaminobutane with phosgene or phosgene equivalents under reflux in dichloromethane or ethanol. Microwave-assisted synthesis has been optimized to enhance reaction efficiency and yield (60–75%). Catalysts like palladium on carbon may be employed for hydrogenation steps. Purification often involves recrystallization from ethanol/water mixtures .

Q. How is the structure of this compound characterized experimentally?

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : H and C NMR identify substituents and ring conformation (e.g., methylbenzyl proton signals at δ 2.3–2.5 ppm).

- X-ray crystallography : Resolves bond lengths, angles, and ring puckering (Cremer-Pople parameters). SHELXL refinement is standard for handling flexible diazepanone rings .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 245.2) .

Q. What initial biological activities have been reported for this compound?

In vitro studies highlight:

Q. How should researchers handle hygroscopicity and stability during storage?

The compound is often stabilized as a hydrochloride salt. Storage recommendations include:

- Desiccants : Anhydrous calcium chloride or silica gel in sealed containers.

- Temperature : –20°C under inert gas (argon/nitrogen).

- Characterization : Periodic TGA/DSC analysis to monitor decomposition .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR)?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Basis sets like B3LYP/6-311+G(d,p) are standard.

- Molecular docking : Screens binding affinity to targets like BACE-1 (PDB: 2KMZ). Flexible docking accounts for ring puckering .

- MD simulations : Assess conformational stability in aqueous environments (AMBER force fields) .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions often arise from:

- Purity variance : Validate via HPLC (>98% purity) and elemental analysis.

- Assay conditions : Standardize cell lines (e.g., ATCC-certified MCF-7), incubation times, and solvent controls.

- Structural analogs : Compare methylbenzyl vs. fluorobenzyl derivatives to isolate substituent effects .

Q. How is enantiomeric purity analyzed for chiral derivatives?

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.

- X-ray crystallography : Flack parameter analysis confirms absolute configuration.

- Circular dichroism (CD) : Detects Cotton effects for stereoisomers .

Q. What crystallographic challenges arise in analyzing diazepanone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.